Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

描述

Molecular Architecture and IUPAC Nomenclature

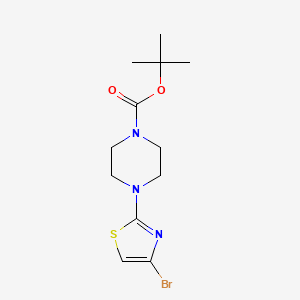

The molecular architecture of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate encompasses several critical structural elements that define its chemical identity and properties. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate, though alternative nomenclatures include 2-methyl-2-propanyl 4-(4-bromo-1,3-thiazol-2-yl)-1-piperazinecarboxylate and 1-piperazinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester. The compound is registered under Chemical Abstracts Service number 1197294-66-8, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₁₂H₁₈BrN₃O₂S reflects the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, organized in a specific three-dimensional arrangement. The structural backbone consists of a six-membered piperazine ring, which serves as the central scaffold, with substitution at the nitrogen atom in the 4-position by a brominated thiazole moiety and protection of the nitrogen atom in the 1-position by a tert-butyl carboxylate group. This arrangement creates a compound with distinct electronic characteristics, where the electron-withdrawing nature of the bromine substituent and the thiazole ring influences the overall molecular polarity and reactivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈BrN₃O₂S | |

| Molecular Weight | 348.26 g/mol | |

| Chemical Abstracts Service Number | 1197294-66-8 | |

| Monoisotopic Mass | 347.030310 amu | |

| Exact Mass | 347.03000 g/mol |

The tert-butyl carboxylate moiety serves as a protecting group that significantly influences the compound's solubility, stability, and biological activity. This bulky substituent provides steric hindrance around the piperazine nitrogen, potentially affecting the molecule's ability to interact with biological targets and influencing its pharmacokinetic properties. The thiazole ring system contributes to the compound's aromatic character and provides additional sites for potential chemical modifications or biological interactions through its nitrogen and sulfur heteroatoms.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound is fundamentally influenced by the inherent flexibility of the piperazine ring system and the restricted rotation around the carbamate bond. Research on related piperazine derivatives has demonstrated that these compounds exhibit complex conformational dynamics resulting from two primary phenomena: the restricted rotation of the nitrogen-carbon bond in the carbamate moiety due to partial double bond character, and the interconversion between different piperazine ring conformations. The presence of the tert-butyl carboxylate group introduces significant steric constraints that affect the compound's three-dimensional structure and conformational preferences.

Studies on similar piperazine-based compounds have revealed that the ring system preferentially adopts chair conformations, analogous to cyclohexane, with energy barriers for ring inversion that are typically higher than those observed in simple cyclohexanes. The conformational flexibility is further complicated by the presence of the bromothiazole substituent, which can influence the preferred orientation of the piperazine ring through electronic and steric interactions. Temperature-dependent nuclear magnetic resonance spectroscopy studies on related compounds have shown that conformational interconversion processes exhibit activation energy barriers ranging from 56 to 80 kilojoules per mole, with the carbamate rotation barrier generally being higher than the ring inversion barrier.

The crystallographic data available for this compound indicates that the compound exhibits specific geometric parameters that influence its solid-state packing and intermolecular interactions. The presence of multiple heteroatoms in the structure provides opportunities for hydrogen bonding and dipole-dipole interactions, which can stabilize particular conformations in the crystalline state. The bromine substituent on the thiazole ring contributes to the molecular volume and polarizability, affecting both intramolecular and intermolecular interactions that determine the compound's physical properties and biological activity.

Mass spectrometric analysis has provided additional structural insights, with predicted collision cross sections for various ionic adducts ranging from 165.1 to 202.6 square angstroms, depending on the ionization mode. These values reflect the three-dimensional molecular architecture and provide valuable information for analytical identification and structural confirmation of the compound in complex mixtures.

Comparative Analysis with Related Piperazine-Thiazole Hybrids

The structural comparison of this compound with related piperazine-thiazole hybrid compounds reveals important structure-activity relationships and synthetic accessibility patterns within this chemical class. Related compounds in this family include tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate, which differs by the presence of a carboxyl group instead of bromine at the thiazole ring, and various other substituted derivatives that maintain the core piperazine-thiazole architecture. These structural variations provide insight into the effects of different substituents on the electronic properties, conformational behavior, and potential biological activities of the compounds.

Research on thiazole-piperazine hybrid systems has demonstrated that these compounds exhibit diverse biological activities, including antinociceptive effects mediated through opioid receptor interactions. Studies have shown that compounds containing both thiazole and piperazine moieties can interact with mu-opioid and delta-opioid receptors, with molecular docking studies revealing significant binding interactions that support their pharmacological activity. The specific substitution pattern on the thiazole ring appears to influence the binding affinity and selectivity for different receptor subtypes, highlighting the importance of structural optimization in drug development applications.

The synthetic accessibility of this compound and its analogs typically involves multi-step procedures starting from commercially available piperazine derivatives and appropriately substituted thiazole precursors. The presence of the bromine substituent provides a convenient handle for further chemical modifications through cross-coupling reactions, nucleophilic substitution, or metal-catalyzed transformations. This synthetic versatility makes the compound valuable as an intermediate in the preparation of more complex molecules with enhanced biological activities or improved pharmacological properties.

Comparative studies of thiazole-containing compounds have also revealed that the heterocyclic framework contributes to metabolic stability and provides favorable interactions with biological targets. The combination of piperazine and thiazole moieties in a single molecule appears to confer synergistic effects that enhance biological activity compared to compounds containing only one of these heterocyclic systems. Recent developments in parallel synthesis methodologies have enabled the rapid preparation of diverse libraries of piperazine-tethered thiazole compounds, facilitating structure-activity relationship studies and the identification of lead compounds for drug development.

属性

IUPAC Name |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYRYGVZASDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and General Approach

The synthesis typically begins with commercially available or synthesized 4-bromothiazol-2-yl halides or derivatives and piperazine compounds. The piperazine nitrogen is protected by tert-butoxycarbonyl (Boc) groups to improve stability and selectivity during synthesis.

Coupling Reaction

A common method involves the nucleophilic substitution or coupling of the 4-bromothiazol-2-yl moiety onto the piperazine nitrogen. This can be achieved via:

- Nucleophilic aromatic substitution (SNAr) on the bromothiazole ring under controlled conditions.

- Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the bromothiazolyl group to the piperazine nitrogen.

Protection with tert-Butyl Carbamate

The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate. This step ensures the formation of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate with enhanced chemical stability.

Representative Synthetic Procedure (Based on Literature and Supplier Data)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Bromothiazol-2-amine or 4-bromothiazol-2-yl halide, piperazine | React under nucleophilic substitution or cross-coupling conditions to attach the bromothiazolyl group to piperazine. |

| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protect the free piperazine nitrogen by Boc protection at room temperature or mild heating. |

| 3 | Purification via recrystallization or chromatography | Obtain pure this compound. |

Data Table: Preparation and Stock Solution Parameters

Stock Solution Preparation Table

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.896 | 0.579 | 0.289 |

| 5 mg | 14.48 | 2.896 | 1.448 |

| 10 mg | 28.96 | 5.792 | 2.896 |

化学反应分析

Types of Reactions

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of a tert-butyl group, a bromothiazole moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 348.26 g/mol. The structural complexity allows for diverse reactivity, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds similar to tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate exhibit significant antimicrobial properties, particularly against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus . The thiazole and piperazine components are often associated with enhanced biological activity, making this compound a candidate for further pharmacological evaluation.

2. Anticancer Properties:

The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the bromothiazole moiety is particularly relevant in this context, as thiazole derivatives are known for their anticancer properties.

3. Inflammatory Disease Treatment:

There is evidence that derivatives of this compound can act as antagonists of specific receptors involved in inflammatory responses, such as the CCR2b receptor. This suggests potential applications in treating inflammatory diseases .

Organic Synthesis Applications

1. Nucleophilic Substitution Reactions:

The bromine atom on the thiazole ring serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, enabling the synthesis of more complex molecules.

2. Esterification Reactions:

The carboxylate functional group can participate in esterification reactions, forming esters with alcohols under acidic conditions. This property is useful for creating derivatives that may possess enhanced solubility or altered biological activity.

作用机制

The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl piperazine-1-carboxylate derivatives, focusing on substituent effects, stability, reactivity, and biological relevance.

Substituent Effects on Stability and Reactivity

Key Observations:

- Stability: The bromothiazole group in the target compound confers greater stability compared to oxazolidinone-containing derivatives (e.g., 1a), which degrade under acidic conditions .

- Reactivity: Bromine in the thiazole ring (target compound) or pyridine (compound 6) enables efficient cross-coupling, whereas nitro groups (compound 33) allow for reductive functionalization .

- Biological Relevance: Fluorine or cyano substituents (compounds 6, 20) enhance binding to biological targets via hydrophobic interactions or hydrogen bonding, while bromine facilitates late-stage diversification .

生物活性

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular structure, and biological evaluations, highlighting relevant case studies and research findings.

Molecular Structure and Properties

Chemical Composition:

- Molecular Formula: C12H18BrN3O2S

- Molecular Weight: 348.26 g/mol

- CAS Number: 1197294-66-8

The compound features a piperazine ring substituted with a bromothiazole moiety and a tert-butyl ester group, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. The bromine atom in the thiazole ring is replaced by a piperazine derivative under basic conditions, yielding the desired carboxylate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have revealed promising results. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators . Specifically, the bromothiazole moiety may enhance the compound's affinity for cancer cell targets, thereby improving its efficacy.

Neuroprotective Effects

Emerging data suggest that this compound may exhibit neuroprotective effects. Research indicates that similar piperazine derivatives can mitigate oxidative stress in neuronal cells, offering protection against neurodegenerative diseases . The proposed mechanism involves scavenging free radicals and modulating inflammatory pathways.

Case Studies

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another study, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, leading to apoptosis .

Data Summary Table

| Property/Activity | Result/Value |

|---|---|

| Molecular Formula | C12H18BrN3O2S |

| Molecular Weight | 348.26 g/mol |

| Antibacterial Activity | Effective against S. aureus, E. coli (MIC values ≤ 10 µg/mL) |

| Anticancer Activity | IC50 values < 20 µM in MCF-7 cells |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

常见问题

Q. Critical Factors :

- Prolonged heating (>12 h) may degrade the tert-butyl group.

- Excess base improves nucleophilicity but risks side reactions.

How can researchers resolve discrepancies in reported reaction yields during synthesis?

Advanced

Yield variations (e.g., 78% vs. 88.7% for similar reactions ) often stem from:

- Temperature Control : Minor fluctuations (±5°C) alter reaction kinetics.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery.

- Substrate Quality : Trace moisture in 1,4-dioxane or K₂CO₃ reduces efficiency.

Q. Methodological Solutions :

- Use anhydrous solvents and oven-dried glassware.

- Monitor reaction progress via TLC or LCMS to avoid over-stirring .

- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters.

What advanced characterization techniques confirm the structural integrity of this compound?

Q. Basic

Q. Advanced :

- Single-Crystal X-ray Diffraction : Resolves bond angles, torsional strain in the piperazine-thiazole linkage, and crystallographic purity .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .

How does the bromothiazole moiety participate in cross-coupling reactions, and what catalysts are effective?

Advanced

The 4-bromo group undergoes Suzuki-Miyaura coupling with boronic acids. Key Conditions :

- Catalyst : Pd(dba)₂ or Pd(OAc)₂ with XPhos ligand.

- Base : Na₂CO₃ or K₃PO₄ in acetonitrile/water.

- Temperature : 100°C for 6–12 hours.

Q. Example Protocol :

React this compound (1.0 eq) with aryl boronic acid (1.2 eq), Pd catalyst (5 mol%), and XPhos (10 mol%).

Purify via silica chromatography.

Yield : 60–85% (dependent on boronic acid steric hindrance).

Q. Challenges :

- Competing dehalogenation under high Pd loading.

- Sensitivity of the tert-butyl group to strong acids/bases.

What strategies are employed to selectively deprotect the tert-butyl group without side reactions?

Advanced

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

- Reagents : HCl in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane .

- Conditions : Stir at RT for 3–6 hours.

Q. Optimization Tips :

- Avoid prolonged exposure to TFA to prevent thiazole ring protonation.

- Neutralize with weak bases (e.g., K₂CO₃) post-deprotection.

Q. Example :

Treat the Boc-protected compound with 4 M HCl/dioxane (10 eq).

Monitor via LCMS until [M+H-100]+ (loss of Boc) is observed.

Isolate the deprotected piperazine-thiazole as a hydrochloride salt .

How can computational modeling assist in predicting reactivity or biological activity?

Q. Advanced

- DFT Calculations : Predict regioselectivity in cross-coupling (e.g., Fukui indices for bromothiazole) .

- Molecular Docking : Screen for interactions with biological targets (e.g., kinase enzymes) using the piperazine-thiazole scaffold .

- ADMET Prediction : LogP and polar surface area (PSA) values estimate bioavailability.

Q. Tools :

- Gaussian 16 for electronic structure analysis.

- AutoDock Vina for protein-ligand docking.

What are common pitfalls in crystallizing this compound, and how are they mitigated?

Q. Advanced

- Polymorphism : Multiple crystal forms may arise due to flexible piperazine-thiazole linkage.

- Solvent Choice : Use low-polarity solvents (e.g., hexane/EtOAc) to slow crystallization and improve monoclinic habit .

Q. Protocol :

Dissolve in minimal dichloromethane.

Layer with hexane and store at 4°C for 1–2 weeks.

Characterize via SC-XRD to confirm unit cell parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。